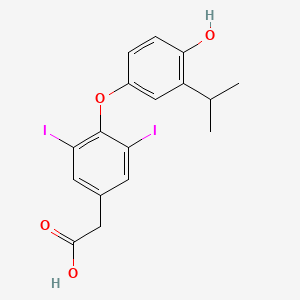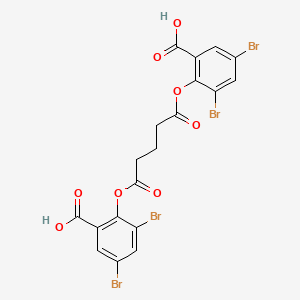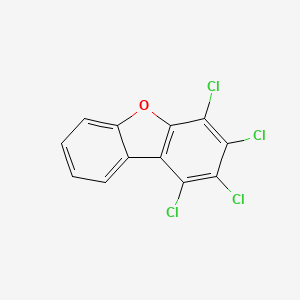
1,2,3,4-Tétrachlorodibenzofurane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of TCDF and its analogs often involves complex chemical reactions. For instance, the synthesis of similar compounds has been achieved through methods such as the intramolecular nucleophilic substitution reactions, where precursors undergo specific conditions to form the desired chlorinated dibenzofurans (Brown, Stephens, & Tatlow, 1967). Another method involves converting aminodibenzofuran derivatives to their corresponding chlorinated versions using chlorine-saturated carbon tetrachloride followed by specific displacement reactions (Chang & Deinzer, 1990).
Molecular Structure Analysis
The molecular structure of TCDF is characterized by its chlorinated aromatic rings, contributing to its chemical stability and resistance to biodegradation. Techniques such as gas chromatography and mass spectrometry have been utilized to elucidate the structure and characteristics of TCDF isomers, providing insights into their chemical behavior and environmental persistence (Waddell et al., 1987).
Chemical Reactions and Properties
TCDF undergoes various chemical reactions, including nucleophilic substitution and reactions with radicals, which can alter its chemical structure and properties. Studies have explored the reaction mechanisms between TCDF and radicals like the methylidyne radical (CH), highlighting the complexity of TCDF's reactivity in the environment (Wei et al., 2018).
Physical Properties Analysis
The physical properties of TCDF, such as its chromatographic and mass spectrometric characteristics, have been extensively studied to aid in its detection and quantification in environmental samples. These studies provide essential data for understanding the distribution and fate of TCDF in various matrices (Waddell et al., 1987).
Chemical Properties Analysis
The chemical properties of TCDF, including its reactivity and interaction with other chemical species, are crucial for assessing its environmental impact. Theoretical studies and reaction mechanism analyses offer insights into the potential pathways through which TCDF may undergo transformation or degradation in the environment (Wei et al., 2018).
Applications De Recherche Scientifique
Bioremédiation des sédiments contaminés
Le 1,2,3,4-Tétrachlorodibenzofurane est utilisé comme contaminant modèle pour examiner le potentiel de déchloration réductrice microbienne dans les sédiments contaminés {svg_1}. Ce processus est crucial pour la biorémédiation des sédiments, car il peut potentiellement conduire à la dégradation complète et à la minéralisation des composés halogénés toxiques. La présence de populations de déshalogénases anaérobies dans les sédiments estuariens et marins suggère que de nombreux composés aromatiques chlorés et bromés sont facilement déshalogénés {svg_2}.
Surveillance de la pollution environnementale
Le composé sert d'indicateur pour surveiller la pollution environnementale, en particulier dans le contexte des dibenzo-p-dioxines et dibenzofuranes polychlorés (PCDD/F). Sa présence et sa concentration peuvent refléter le niveau de pollution industrielle et l'efficacité des mesures de contrôle de la pollution {svg_3}.
Études de dégradation photocatalytique
Des recherches ont été menées sur l'applicabilité des catalyseurs à base de titane dans la dégradation photocatalytique des composés organiques halogénés comme le this compound {svg_4}. Ces études sont importantes pour développer de nouvelles méthodes de détoxification des environnements contaminés par des composés toxiques persistants.
Développement de nanomatériaux avancés
Le this compound est utilisé dans le test de nanocomposites avancés pour leur capacité à décomposer les matériaux de type dioxine. Ces recherches contribuent à la synthèse, à la caractérisation et à l'application des nanomatériaux en catalyse {svg_5}.
Comprendre le « cycle des halogènes »
Le composé est instrumental dans les études fondamentales qui permettent de comprendre comment les processus de déshalogénation sont intégrés au « cycle des halogènes » naturel. Ces connaissances sont essentielles pour développer de nouvelles méthodes de biorémédiation pour les environnements contaminés {svg_6}.
Réduction de la toxicité dans les sédiments
La déchloration réductrice microbienne du this compound dans les sédiments est un processus environnemental important car elle a le potentiel de diminuer la toxicité des PCDD/F à mesure que les chlores latéraux sont éliminés. Cette réduction de la toxicité est essentielle pour la restauration des estuaires et des marais salés côtiers {svg_7}.
Mécanisme D'action
Target of Action
The primary target of 1,2,3,4-Tetrachlorodibenzofuran is the Aryl hydrocarbon receptor . This receptor is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Mode of Action
1,2,3,4-Tetrachlorodibenzofuran interacts with its target, the Aryl hydrocarbon receptor, by binding to it. This binding triggers a series of biochemical reactions that lead to changes in the expression of certain genes .
Pharmacokinetics
The pharmacokinetics of 1,2,3,4-Tetrachlorodibenzofuran involve its absorption, distribution, metabolism, and excretion (ADME). The half-life of 1,2,3,4-Tetrachlorodibenzofuran is approximately 60 days in the soil and atmosphere . This long half-life indicates that the compound is persistent in the environment and can accumulate in the food chain, leading to potential human exposure .
Result of Action
The molecular and cellular effects of 1,2,3,4-Tetrachlorodibenzofuran’s action are complex and can vary depending on the specific context. It is known that dioxins, a group of compounds to which 1,2,3,4-tetrachlorodibenzofuran belongs, are highly toxic and can cause cancer, reproductive and developmental problems, damage to the immune system, and can interfere with hormones .
Safety and Hazards
Occupational exposure to PCDFs may occur through inhalation and contact with the skin . For general population the most important source is food of animal origin like with other dioxin-like compounds . Skin and eye irritations, especially severe acne, darkened skin color, and swollen eyelids with discharge are the most obvious health effects of the CDF poisoning .
Propriétés
IUPAC Name |
1,2,3,4-tetrachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-8-7-5-3-1-2-4-6(5)17-12(7)11(16)10(15)9(8)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETAPIFVELRIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067556 | |
| Record name | 1,2,3,4-tetrachlorodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24478-72-6, 30402-14-3 | |
| Record name | 1,2,3,4-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024478726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrachlorodibenzofurans | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030402143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-tetrachlorodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7ED7OIQ5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-3-carboxylic acid](/img/structure/B1201041.png)


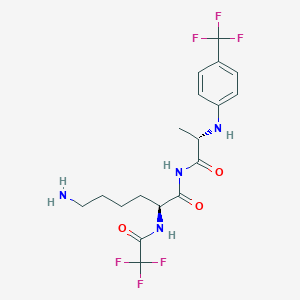
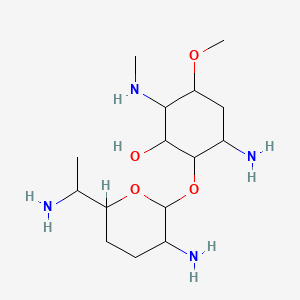
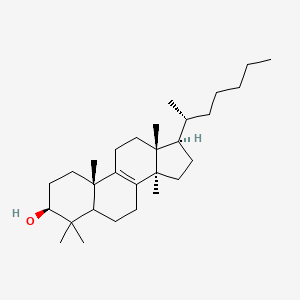
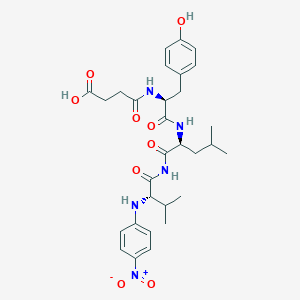
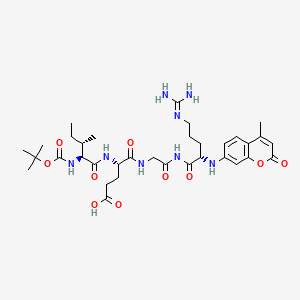
![[(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-6,11-dichloro-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1201057.png)


